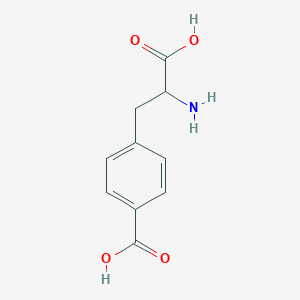

4-(2-Amino-2-carboxyethyl)benzoic acid

Descripción general

Descripción

4-(2-Amino-2-carboxyethyl)benzoic acid is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of an amino group and a carboxylic acid group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-2-carboxyethyl)benzoic acid typically involves the reaction of benzoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Amino-2-carboxyethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

4-(2-Amino-2-carboxyethyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of various chemical products and materials

Mecanismo De Acción

The mechanism of action of 4-(2-Amino-2-carboxyethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play a crucial role in its binding to enzymes and receptors, influencing biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Aminomethyl)benzoic acid

- 4-Aminobenzoic acid

- 2-Amino-6-nitrobenzoic acid

- 5-Amino-2-nitrobenzoic acid

Uniqueness

4-(2-Amino-2-carboxyethyl)benzoic acid is unique due to the presence of both an amino group and a carboxylic acid group on the benzene ring, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Actividad Biológica

4-(2-Amino-2-carboxyethyl)benzoic acid, also known by its chemical formula CHNO, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily revolves around its interactions with various biomolecules. Notably, it exhibits:

- Binding Affinity : Studies have shown that this compound interacts with proteins and nucleic acids, influencing their functions.

- Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes, which may play a role in metabolic pathways and disease processes.

Pharmacological Effects

Research indicates several pharmacological effects attributed to this compound:

- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.

- Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory responses, which could be beneficial in treating chronic inflammatory conditions.

Case Studies

- In Vivo Efficacy : In a murine model, the administration of this compound resulted in a significant reduction in inflammation markers, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Screening : A screening campaign involving this compound against various bacterial strains revealed notable antibacterial activity, particularly against Gram-positive bacteria.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been investigated to optimize its biological activity. Key findings include:

| Structural Modification | Biological Activity | Notes |

|---|---|---|

| Carboxylic Acid Group | Enhanced binding to proteins | Vital for interaction with target enzymes |

| Amino Group | Increased solubility and bioavailability | Improves pharmacokinetic properties |

Comparative Studies

Comparative studies have been conducted to evaluate the efficacy of this compound against similar compounds. The results indicate that while other compounds exhibit some activity, none match the dual action observed with this compound.

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| Compound A | Moderate | Low |

| Compound B | High | Moderate |

| This compound | High | High |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-(2-Amino-2-carboxyethyl)benzoic acid, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, leveraging functional group transformations. For example:

- Oxidation steps : Use potassium permanganate (KMnO₄) under acidic conditions to introduce carboxylic acid groups.

- Amine protection : Employ tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions during synthesis.

- Coupling reactions : Carbodiimide-based reagents (e.g., EDC/HOBt) can facilitate amide bond formation between intermediates.

Reaction conditions such as temperature (e.g., 0–25°C for sensitive steps), solvent polarity (e.g., DMF for polar intermediates), and pH control (buffered solutions for zwitterionic stability) are critical for yield optimization .

Q. How can researchers validate the structural identity of this compound post-synthesis?

A combination of analytical techniques is required:

- X-ray crystallography : Refinement using programs like SHELXL (SHELX suite) resolves bond lengths and angles, confirming stereochemistry .

- Spectroscopy :

- Elemental analysis : Match experimental C/H/N ratios with theoretical values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. What computational approaches are suitable for studying the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior and electron localization function (ELF) maps to visualize bonding regions .

- Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). Parameters include binding affinity (ΔG) and hydrogen-bonding patterns .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, blood-brain barrier permeability) .

Q. How can researchers investigate the competitive inhibition kinetics of this compound against enzymes like tyrosinase?

- Enzyme assays : Use spectrophotometric methods to monitor substrate (e.g., L-DOPA) conversion in the presence of varying inhibitor concentrations.

- Data analysis :

- Lineweaver-Burk plots : Determine inhibition type (competitive vs. non-competitive) by comparing Km and Vmax values.

- IC₅₀ calculation : Fit dose-response curves to quantify inhibitor potency.

- Control experiments : Compare inhibition profiles with known inhibitors (e.g., benzoic acid derivatives) to contextualize results .

Q. What crystallization challenges arise with this compound, and how can they be addressed?

- Solvent selection : Polar solvents (e.g., water-DMSO mixtures) enhance solubility of zwitterionic forms.

- Temperature gradients : Slow cooling (0.1°C/min) promotes nucleation.

- Additives : Co-crystallization agents (e.g., crown ethers) stabilize charged groups.

Crystallographic data should be refined with SHELXL, prioritizing high-resolution (<1.0 Å) datasets to resolve disordered side chains .

Propiedades

IUPAC Name |

4-(2-amino-2-carboxyethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDGRBPZVQPESQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22976-70-1, 24213-90-9 | |

| Record name | 4-Carboxyphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22976-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC101133 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.